Vancomycin CDP-1

Antimicrobial activity Glycopeptide degradation Pharmacodynamic modeling

Vancomycin CDP-1 is the only degradation product known to accumulate in renally impaired patients and cross-react with polyclonal antibody-based immunoassays, leading to falsely elevated vancomycin levels. This reference standard is essential for validating HPLC or LC-MS/MS methods for therapeutic drug monitoring (TDM), accurately discriminating active vancomycin from inactive CDP-1. It is also critical for pharmaceutical QC, stability studies, and formulation optimization, as CDP-1 formation remains a primary stability challenge for ready-to-use vancomycin solutions. Its distinct chromatographic behavior under HILIC conditions enables resolution from biosynthetic impurities like norvancomycin, making an authentic standard indispensable for accurate peak assignment and regulatory submissions.

Molecular Formula C₆₆H₇₄Cl₂N₈O₂₅
Molecular Weight 1450.2 g/mol
CAS No. 55598-85-1
Cat. No. B139661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVancomycin CDP-1
CAS55598-85-1
Synonyms45-[[2-O-(3-Amino-2,3,6-trideoxy-3-C-methyl-α-L-arabinohexopyranosyl)-β-D-glucopyranosyl]oxy]-11,20-dichloro-1,2,3,4,5,6,7,8,24,25,26,27,37,38,39,39a-hexadecahydro-8,23,29,31,33-pentahydroxy-7-[[4-methyl-2-(methylamino)-1-oxopentyl]amino]-2,6,25,39,4
Molecular FormulaC₆₆H₇₄Cl₂N₈O₂₅
Molecular Weight1450.2 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(CC(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O
InChIInChI=1S/C66H74Cl2N8O25/c1-23(2)12-34(70-5)58(87)75-49-51(82)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(85)53(84)42(22-77)99-65)100-44-21-66(4,69)57(86)24(3)96-44)98-39-11-8-27(15-33(39)68)52(83)50-62(91)74-48(64(94)95)31-18-29(78)19-37(80)45(31)30-13-25(6-9-36(30)79)46(59(88)76-50)73-60(89)47(28)72-43(81)20-35(63(92)93)71-61(49)90/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,70,77-80,82-86H,12,20-22,69H2,1-5H3,(H,71,90)(H,72,81)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,92,93)(H,94,95)
InChIKeyOGMARHJAPWBNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vancomycin CDP-1 (CAS 55598-85-1): Analytical Reference Standard and Crystalline Degradation Product of Vancomycin


Vancomycin CDP-1 (CAS 55598-85-1) is a crystalline degradation product of vancomycin, formed via hydrolytic loss of ammonia from the parent glycopeptide antibiotic through a succinimide intermediate [1]. This transformation yields a compound with molecular formula C66H74Cl2N8O25 (molecular weight 1450.24 g/mol) that exists as two interconverting isomers: CDP-1-M (major) and CDP-1-m (minor) [2]. Unlike vancomycin, CDP-1 lacks antimicrobial activity but retains sufficient structural similarity to cross-react with polyclonal antibody-based immunoassays, making it a critical analytical reference standard for therapeutic drug monitoring in renally impaired patients [3].

Vancomycin CDP-1 vs. Other Vancomycin-Related Impurities: Why Substitution Is Scientifically Invalid


Vancomycin CDP-1 cannot be substituted with other vancomycin-related impurities such as norvancomycin, desvancosaminyl vancomycin, or dedichloro vancomycin in analytical method development due to its fundamentally distinct formation pathway and physicochemical properties [1]. CDP-1 arises from a spontaneous intramolecular rearrangement of vancomycin's asparagine residue to isoaspartate at physiological temperature, whereas other impurities originate from biosynthetic variations or degradation of the disaccharide moiety [2]. Critically, CDP-1 is the only vancomycin-related impurity demonstrated to accumulate in renally impaired patients due to delayed clearance and to produce falsely elevated vancomycin measurements in polyclonal antibody-based immunoassays—a phenomenon not observed with other vancomycin impurities [3].

Vancomycin CDP-1 (55598-85-1): Quantitative Differentiation Evidence for Analytical and Research Applications


Antimicrobial Activity: Complete Inactivation of CDP-1 Relative to Parent Vancomycin

Vancomycin CDP-1 is antibiotically inactive, whereas parent vancomycin exhibits potent activity against Gram-positive bacteria. This functional divergence provides a definitive biochemical signature distinguishing CDP-1 from vancomycin and all therapeutically active vancomycin derivatives. The absence of antimicrobial activity is a critical characteristic for impurity profiling, as it confirms that CDP-1 contributes nothing to therapeutic efficacy while remaining a confounding factor in analytical measurements [1].

Antimicrobial activity Glycopeptide degradation Pharmacodynamic modeling

Immunoassay Cross-Reactivity: FPIA Overestimation of Vancomycin in the Presence of CDP-1

Vancomycin CDP-1 demonstrates significant cross-reactivity with polyclonal antibody-based fluorescence polarization immunoassays (FPIA), producing falsely elevated vancomycin concentration measurements. In contrast, norvancomycin, desvancosaminyl vancomycin, and dedichloro vancomycin do not produce comparable immunoassay interference [1]. This differential cross-reactivity makes CDP-1 uniquely problematic among vancomycin impurities for clinical TDM laboratories using immunoassay methods [2].

Therapeutic drug monitoring Immunoassay interference Renal impairment

Renal Accumulation: CDP-1 Accumulation in End-Stage Renal Disease Patients

In patients with normal renal function, vancomycin is primarily excreted unchanged in urine with a half-life of 5-11 hours, and minimal CDP-1 is detectable. However, in end-stage renal disease patients where vancomycin half-life extends to 5 days or longer, CDP-1 accumulates to measurable serum concentrations. This accumulation profile distinguishes CDP-1 from other vancomycin impurities that do not demonstrate renal accumulation, making CDP-1 the primary impurity of concern for TDM in renally impaired populations [1].

Renal impairment Drug accumulation Pharmacokinetics

HPLC Quantitation Linearity: Validated Analytical Range for CDP-1 in Serum

A validated HPLC method with UV detection at 210 nm has been established for the simultaneous quantitation of vancomycin and CDP-1 in human serum. This method demonstrates linearity for CDP-1 from 1 to 25 μg/mL following solid-phase extraction from 200 μL serum. The method achieves coefficients of variation for CDP-1 of 2.8-5.2% (n=8), which is comparable to or better than the CV for vancomycin (3.3-8.6%, n=10) under identical conditions [1]. This validation data supports the use of CDP-1 reference standards for accurate analytical method development and quality control in TDM applications.

HPLC method validation Analytical quantitation Bioanalysis

Chromatographic Behavior: HILIC Retention Distinguishes CDP-1 from Other Vancomycin Impurities

Under hydrophilic interaction liquid chromatography (HILIC) conditions optimized for vancomycin impurity analysis, CDP-1 exhibits distinct retention behavior that enables its resolution from other vancomycin-related impurities including norvancomycin, desvancosaminyl vancomycin, and dedichloro vancomycin [1]. This chromatographic differentiation is critical for accurate impurity profiling, as reversed-phase methods show poor selectivity among these structurally similar compounds [2].

Hydrophilic interaction chromatography Impurity profiling Method development

Pharmaceutical Quality: CDP-1 Levels in Commercial Vancomycin Parenteral Products

Analysis of multiple commercial parenteral vancomycin products in the United States demonstrates that CDP-1 is consistently the most abundant or one of the most abundant impurities across all manufacturers. Quality assessment data indicates that CDP-1 levels are ≤2.0% across all tested products, with no single impurity exceeding 2.0% [1]. This establishes CDP-1 as the principal degradation-related impurity requiring monitoring in vancomycin finished product quality control.

Pharmaceutical quality control Impurity specification Regulatory compliance

Vancomycin CDP-1 (55598-85-1): Validated Application Scenarios for Analytical and Research Procurement


Clinical TDM Method Validation for Renally Impaired Patient Populations

Vancomycin CDP-1 reference standard is essential for validating HPLC or LC-MS/MS methods intended for therapeutic drug monitoring in patients with end-stage renal disease. In this population, delayed vancomycin clearance results in CDP-1 accumulation to quantifiable serum levels that cross-react with polyclonal antibody-based immunoassays, producing falsely elevated vancomycin results [1]. Method validation using authentic CDP-1 standard ensures accurate discrimination between active vancomycin and inactive degradation product, preventing clinical misinterpretation and inappropriate dosing adjustments. The validated HPLC method with linearity from 1-25 μg/mL and CV of 2.8-5.2% provides a robust framework for implementing CDP-1-specific quantitation [2].

Pharmaceutical Impurity Profiling and Stability-Indicating Method Development

CDP-1 represents a critical degradation impurity in vancomycin finished product quality control, consistently present at ≤2.0% levels across commercial parenteral formulations [1]. Pharmaceutical QC laboratories require authentic CDP-1 reference standard for: (1) identification and quantification of this degradation product in stability studies; (2) validation of stability-indicating HPLC or HILIC methods; (3) establishment of impurity specifications for regulatory submissions. The distinct chromatographic behavior of CDP-1 under HILIC conditions enables its resolution from biosynthetic impurities including norvancomycin and desvancosaminyl vancomycin, making the authentic standard indispensable for accurate peak assignment [2].

Analytical Method Cross-Validation: HPLC vs. Immunoassay Comparative Studies

Research laboratories investigating discrepancies between HPLC and immunoassay vancomycin measurements require CDP-1 reference standard to demonstrate the contribution of degradation product cross-reactivity to observed bias. Studies have shown that FPIA methods using polyclonal antibodies produce progressively higher vancomycin measurements relative to HPLC over time as CDP-1 accumulates at physiological temperature [1]. Spiking experiments with authentic CDP-1 standard enable quantitative determination of cross-reactivity factors and support method selection or correction strategies for clinical laboratories serving renally impaired populations. This application is unique to CDP-1 among vancomycin impurities, as norvancomycin and other biosynthetic impurities do not produce comparable immunoassay interference [2].

Vancomycin Degradation Kinetics and Formulation Stability Studies

Formulation scientists investigating vancomycin degradation kinetics require CDP-1 reference standard to quantify the rate and extent of asparagine-to-isoaspartate rearrangement under various storage and formulation conditions. CDP-1 formation occurs via spontaneous intramolecular rearrangement with subsequent hydrolytic loss of ammonia, a degradation pathway distinct from disaccharide hydrolysis or dechlorination that generates other vancomycin impurities [1]. Authentic CDP-1 standard enables accurate quantification of this specific degradation pathway in stability studies, supporting shelf-life determination and formulation optimization. Patent literature indicates that CDP-1 formation remains a primary stability challenge for ready-to-use vancomycin solution formulations, with CDP-1 precipitation posing injection safety concerns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vancomycin CDP-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.